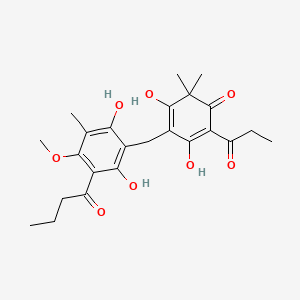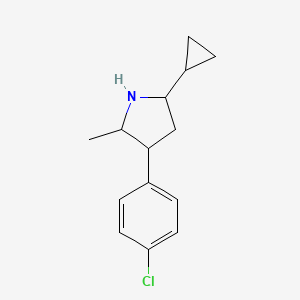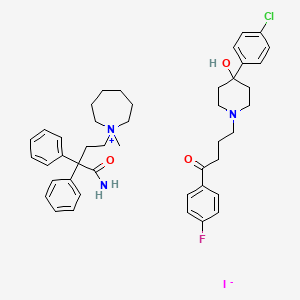
Trichodiene
Vue d'ensemble
Description
Trichodiene is a sesquiterpene hydrocarbon that serves as a precursor to trichothecene mycotoxins. These mycotoxins are produced by various fungal species, including Fusarium, Trichoderma, and Myrothecium. This compound is a crucial intermediate in the biosynthesis of trichothecenes, which are known for their toxic effects on plants, animals, and humans .
Mécanisme D'action
Target of Action
Trichodiene is a terpenoid toxin produced by multiple genera of fungi, including species of Trichoderma . The primary target of this compound is the protein synthesis machinery of cells . The compound acts by inhibiting protein biosynthesis , which is a crucial process for cell growth and function.
Mode of Action
The mode of action of this compound involves its interaction with the protein synthesis machinery of cells. The compound binds to the ribosomes, the cellular components responsible for protein synthesis . This binding inhibits the process of protein synthesis, leading to a decrease in the production of proteins within the cell .
Biochemical Pathways
This compound affects the biochemical pathway of protein synthesis. It is produced through the trichothecene biosynthetic pathway, which begins with the cyclization of the primary metabolite farnesyl diphosphate (FDP) to form this compound . This reaction is catalyzed by the enzyme this compound synthase . The formation of this compound is the first committed step in the biosynthesis of trichothecenes , a family of toxins that act by inhibiting protein biosynthesis .
Pharmacokinetics
Like other terpenoid toxins, it is likely that this compound is absorbed in the gastrointestinal tract following ingestion . The compound may then be distributed throughout the body, where it can interact with its targets . Metabolism of this compound would likely involve enzymatic reactions, potentially leading to the formation of metabolites with different properties . Finally, this compound and its metabolites would be excreted from the body .
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis . This can lead to a variety of cellular effects, as proteins are crucial for many cellular processes. For example, proteins are involved in cell structure, function, and regulation. Therefore, the inhibition of protein synthesis by this compound can disrupt normal cellular function and lead to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, climatic and agronomic changes that encourage fungal growth can lead to an increase in this compound production . Furthermore, the geographical distribution of this compound-producing fungi is related to temperature requirements . Therefore, environmental conditions can influence the production, action, efficacy, and stability of this compound .
Analyse Biochimique
Biochemical Properties
Trichodiene plays a crucial role in biochemical reactions as the initial substrate in the trichothecene biosynthetic pathway. It is synthesized by the enzyme this compound synthase, which catalyzes the cyclization of farnesyl pyrophosphate to form this compound. This compound interacts with several enzymes, including cytochrome P450 monooxygenases, which introduce oxygen atoms into the this compound molecule, leading to the formation of various trichothecene intermediates . These interactions are essential for the structural diversification of trichothecenes.
Cellular Effects
This compound and its derivatives have significant effects on various types of cells and cellular processes. In plant cells, this compound-derived trichothecenes inhibit protein synthesis by binding to ribosomes, leading to cell death and contributing to the pathogenicity of Fusarium species . In animal cells, these compounds can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism, resulting in toxic effects such as immunosuppression and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into trichothecenes through a series of enzymatic reactions. This compound binds to this compound synthase, which facilitates its cyclization. Subsequent enzymes, including cytochrome P450 monooxygenases, hydroxylate and epoxidate the this compound molecule, leading to the formation of toxic trichothecenes . These trichothecenes inhibit protein synthesis by binding to the peptidyl transferase center of the ribosome, preventing the elongation of the nascent peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound and its derivatives change over time. This compound is relatively stable, but its conversion to trichothecenes can lead to degradation products that may have different biological activities. Long-term exposure to this compound-derived trichothecenes in vitro and in vivo studies has shown persistent inhibition of protein synthesis and long-lasting toxic effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound and its derivatives vary with different dosages in animal models. At low doses, this compound-derived trichothecenes can cause mild immunosuppression and metabolic disturbances. At high doses, these compounds can lead to severe toxic effects, including gastrointestinal hemorrhage, neurotoxicity, and death . Threshold effects have been observed, where a certain concentration of this compound-derived trichothecenes is required to elicit toxic responses.
Metabolic Pathways
This compound is involved in the trichothecene biosynthetic pathway, which includes several enzymes and cofactors. The initial step is catalyzed by this compound synthase, followed by a series of hydroxylation, epoxidation, and acylation reactions mediated by cytochrome P450 monooxygenases and other enzymes . These reactions lead to the formation of various trichothecene intermediates, which are further modified to produce the final toxic products. This compound also affects metabolic flux and metabolite levels by diverting farnesyl pyrophosphate from other biosynthetic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound and its derivatives can influence their biological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound and its derivatives is critical for their activity and function. This compound is primarily localized in the cytoplasm, where it undergoes enzymatic conversion to trichothecenes . Post-translational modifications and targeting signals may direct this compound-derived trichothecenes to specific cellular compartments, such as the endoplasmic reticulum and ribosomes, where they exert their toxic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichodiene can be synthesized through the cyclization of farnesyl diphosphate, a reaction catalyzed by the enzyme this compound synthase. This enzyme-mediated reaction involves the conversion of farnesyl diphosphate to this compound under specific conditions, typically involving the presence of magnesium ions as cofactors .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms, such as Escherichia coli or yeast, that have been modified to express this compound synthase. These microorganisms are cultured under controlled conditions to produce this compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Trichodiene undergoes various chemical reactions, including oxidation, cyclization, and esterification. These reactions are essential for the conversion of this compound into trichothecene mycotoxins .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as oxygen or hydrogen peroxide in the presence of catalysts like iron or copper.
Cyclization: The cyclization of this compound to form trichothecenes is catalyzed by this compound synthase and involves the formation of multiple ring structures.
Esterification: Esterification reactions involve the addition of acyl groups to this compound, often using acyl chlorides or anhydrides as reagents.
Major Products: The major products formed from the reactions of this compound include various trichothecene mycotoxins, such as deoxynivalenol, nivalenol, and T-2 toxin .
Applications De Recherche Scientifique
Trichodiene and its derivatives have numerous applications in scientific research:
Comparaison Avec Des Composés Similaires
Trichodiene is structurally similar to other sesquiterpenes, such as:
Trichodermol: Another trichothecene precursor that undergoes similar biosynthetic transformations.
Trichodermin: A trichothecene mycotoxin with antimicrobial and cytotoxic properties.
Farnesyl Diphosphate: The precursor to this compound and other sesquiterpenes.
Uniqueness: this compound is unique in its role as the first committed step in the biosynthesis of trichothecene mycotoxins. Its specific cyclization mechanism and the subsequent enzymatic transformations distinguish it from other sesquiterpenes .
Propriétés
IUPAC Name |
(4S)-1,4-dimethyl-4-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h7H,2,5-6,8-11H2,1,3-4H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLSTROSSKYYNK-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C)C2(CCCC2=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@](CC1)(C)[C@]2(CCCC2=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318181 | |
| Record name | Trichodiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28624-60-4 | |
| Record name | Trichodiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28624-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichodiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028624604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichodiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICHODIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697ERP55B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)







